

In-Depth Technical Guide: N-(acid-PEG3)-N-bis(PEG3-azide)

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Compound of Interest

Compound Name: N-(acid-PEG3)-N-bis(PEG3-azide)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the chemical properties of **N-(acid-PEG3)-N-bis(PEG3-azide)**, a branched polyethylene glycol (PEG) derivative. This compound is of significant interest in bioconjugation and drug delivery due to its trifunctional nature, featuring a terminal carboxylic acid and two azide groups. The azide moieties allow for covalent attachment to molecules via "click chemistry," a highly efficient and specific reaction, while the carboxylic acid can be used for standard amide bond formation. The PEG linkers enhance the solubility and pharmacokinetic properties of the conjugated molecule.

Core Chemical Data

The fundamental chemical properties of **N-(acid-PEG3)-N-bis(PEG3-azide)** are summarized below. This data is essential for accurate experimental planning, stoichiometric calculations, and analytical characterization.

Property	Value
Chemical Formula	C25H49N7O11
Molecular Weight	623.7 g/mol [1]
CAS Number	2182602-17-9 [1]
Purity	Typically ≥95% - 98% [1] [2]
Appearance	Please refer to supplier documentation
Solubility	Soluble in Water, DMSO, DCM, DMF [1]

Molecular Weight Calculation Methodology

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The chemical formula for **N-(acid-PEG3)-N-bis(PEG3-azide)** is C25H49N7O11[\[1\]](#). The calculation based on the atomic weights of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) is detailed below.

Atomic Weights Used:

- Carbon (C): 12.011 u
- Hydrogen (H): 1.008 u
- Nitrogen (N): 14.007 u
- Oxygen (O): 15.999 u

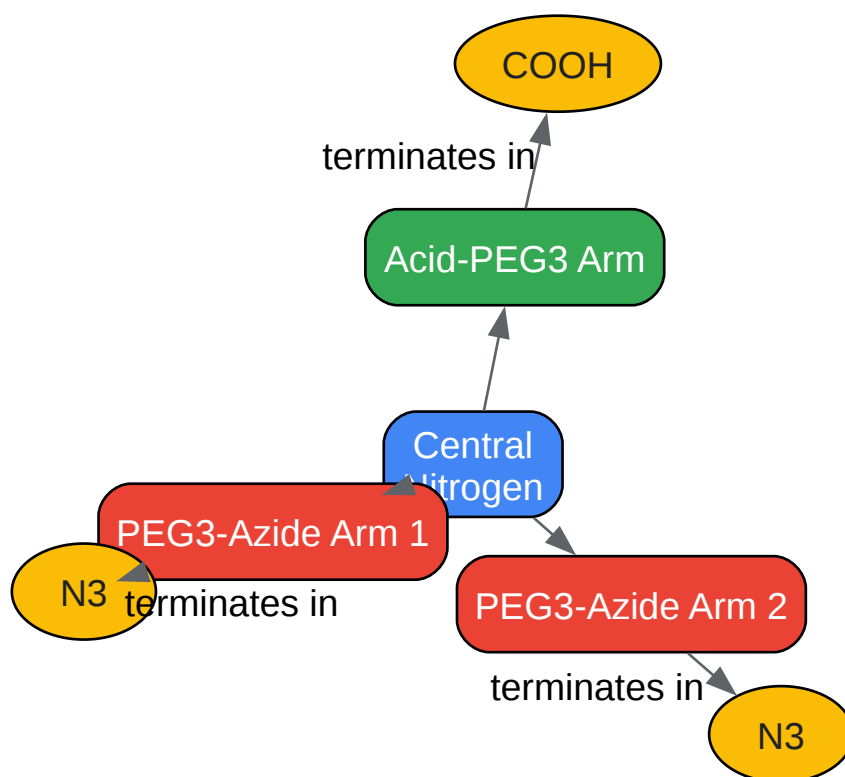
Calculation Steps:

Element	Number of Atoms	Atomic Weight (u)	Total Mass (u)
Carbon (C)	25	12.011	300.275
Hydrogen (H)	49	1.008	49.392
Nitrogen (N)	7	14.007	98.049
Oxygen (O)	11	15.999	175.989
Total Molecular Weight	623.705 u		

The calculated molecular weight is approximately 623.7 g/mol , which is consistent with the supplier's information[1].

Structural Representation

A simplified 2D representation of the connectivity of **N-(acid-PEG3)-N-bis(PEG3-azide)** is provided below to illustrate its core functional components. This diagram highlights the central nitrogen atom, the carboxylic acid-terminated PEG arm, and the two azide-terminated PEG arms.



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Functional components of **N-(acid-PEG3)-N-bis(PEG3-azide)**.

Experimental Protocols

As this guide focuses on the intrinsic chemical properties of **N-(acid-PEG3)-N-bis(PEG3-azide)**, detailed experimental protocols for its use are application-dependent. However, the key reactive handles of this molecule are the carboxylic acid and the two azide groups.

- **Amide Bond Formation:** The terminal carboxylic acid can be reacted with primary amines on a target molecule (e.g., a protein or peptide) using standard carbodiimide chemistry, often involving activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide)[2].
- **Click Chemistry:** The two terminal azide groups can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne or strained cyclooctyne moieties, respectively[2].

Researchers should consult established protocols for these specific conjugation chemistries to develop a detailed experimental plan tailored to their specific application.

Signaling Pathways

The visualization of signaling pathways is not applicable to this topic. **N-(acid-PEG3)-N-bis(PEG3-azide)** is a chemical compound and a tool for bioconjugation; it does not have an intrinsic role in biological signaling pathways. Its utility lies in its ability to link different molecules together, one of which may be a modulator of a signaling pathway. The effects on any given pathway would be dependent on the nature of the molecule conjugated to this PEG linker.

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References

- 1. N-(acid-PEG3)-N-bis(PEG3-azide), 2182602-17-9 | BroadPharm [broadpharm.com]
- 2. N-(acid-PEG3)-N-bis(PEG3-azide), 2182602-17-9 - Biopharma PEG [biochempeg.com]
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